molecular formula C12H14N2 B2655564 (2S)-2-Isoquinolin-1-ylpropan-1-amine CAS No. 2248172-77-0

(2S)-2-Isoquinolin-1-ylpropan-1-amine

Cat. No. B2655564
CAS RN: 2248172-77-0
M. Wt: 186.258
InChI Key: PFILLUBNZUCEAL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Isoquinolin-1-ylpropan-1-amine, also known as IQP or IQP-1, is a chemical compound that belongs to the family of substituted amphetamines. It is a chiral molecule with two enantiomers, (R)-IQP and (S)-IQP, and has been the subject of scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of (2S)-2-Isoquinolin-1-ylpropan-1-amine involves its interaction with dopamine and norepinephrine transporters in the brain. (2S)-2-Isoquinolin-1-ylpropan-1-amine binds to these transporters and inhibits the reuptake of dopamine and the release of norepinephrine, leading to an increase in their levels in the synaptic cleft. This results in improved neurotransmission and enhanced cognitive function.
Biochemical and Physiological Effects
(2S)-2-Isoquinolin-1-ylpropan-1-amine has been shown to have several biochemical and physiological effects in the brain. It increases the levels of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, attention, and motivation. (2S)-2-Isoquinolin-1-ylpropan-1-amine also increases the levels of serotonin, another neurotransmitter that is involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

(2S)-2-Isoquinolin-1-ylpropan-1-amine has several advantages as a research tool, including its ability to selectively target dopamine and norepinephrine transporters, which are implicated in various neurological disorders. However, there are also limitations to its use, including its potential for abuse and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on (2S)-2-Isoquinolin-1-ylpropan-1-amine. One area of interest is its potential use as a treatment for depression, as studies have shown that it may be effective in improving mood and reducing symptoms of depression. Another area of interest is its potential use as a cognitive enhancer, as it has been shown to improve attention and working memory in animal studies. Additionally, further research is needed to better understand the long-term effects of (2S)-2-Isoquinolin-1-ylpropan-1-amine on the brain and its potential for abuse.

Synthesis Methods

The synthesis of (2S)-2-Isoquinolin-1-ylpropan-1-amine involves the reaction of 2-aminopropane with isoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of (R)-(2S)-2-Isoquinolin-1-ylpropan-1-amine and (S)-(2S)-2-Isoquinolin-1-ylpropan-1-amine, which can be separated using chiral chromatography.

Scientific Research Applications

(2S)-2-Isoquinolin-1-ylpropan-1-amine has been investigated for its potential use as a treatment for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Studies have shown that (2S)-2-Isoquinolin-1-ylpropan-1-amine acts as a dopamine reuptake inhibitor and a norepinephrine releasing agent, which may help to improve cognitive function and mood.

properties

IUPAC Name

(2S)-2-isoquinolin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFILLUBNZUCEAL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Isoquinolin-1-ylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.